

cerivastatin volume of distribution plasma protein binding

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Compound Focus: Cerivastatin

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Quantitative Pharmacokinetic Data of Cerivastatin

The table below summarizes the core pharmacokinetic parameters for **cerivastatin**:

Parameter	Value	Units	Comments / Reference
Volume of Distribution (V_{ss})	0.3	L/kg	Value is at steady state [1] [2].
Plasma Protein Binding	90 (reported as 99.1-99.5% in other studies)	%	90% protein bound, with 80% bound to albumin [1]. Another source reports 99.1-99.5% binding [3].
Absolute Oral Bioavailability	60	%	Attributable to presystemic first-pass metabolism [1] [2]. The sodium salt has a higher bioavailability of 98% [1].
Plasma Half-Life ($t_{1/2}$)	2 - 3	hours	[1] [2]
Clearance	12 - 13	L/h	[1]

| **Routes of Elimination** | Feces: ~70% Urine: ~24% | | Primarily as metabolites; less than 2% is excreted unchanged [1]. |

Experimental Protocols and Methodologies

The data presented above were generated through a series of standardized clinical and nonclinical studies.

Pharmacokinetic Study Design and Sampling

During clinical development, pharmacokinetic data were collected from studies performed in Europe, North America, and Japan [3].

- **Subjects:** Healthy male subjects, with comparisons across different ethnic groups (Caucasians, Japanese, Black, and Hispanics) [3].
- **Dosing: Cerivastatin** was administered as single oral doses or once-daily multiple doses, typically in the morning under fasting conditions. The dose range studied was 0.05 mg to 0.8 mg [2] [3].
- **Blood Sampling:** Following an overnight fast, blood samples (5-10 ml) were collected at specified intervals before and after drug administration (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) [3].

Bioanalytical Methods

- **Technique: Cerivastatin** concentrations in plasma and urine were determined using specific and sensitive high-performance liquid chromatography (HPLC) assays [3].
- **Detection:** The methods employed **post-column photochemical derivatization with ultraviolet light** followed by **fluorescence detection** [3].
- **Validation:** The assays were fully validated according to regulatory guidelines. The limit of quantification (LOQ) for **cerivastatin** was 0.1 µg/L, with high accuracy and precision. Cross-validation between international analytical laboratories ensured comparability of results [3].

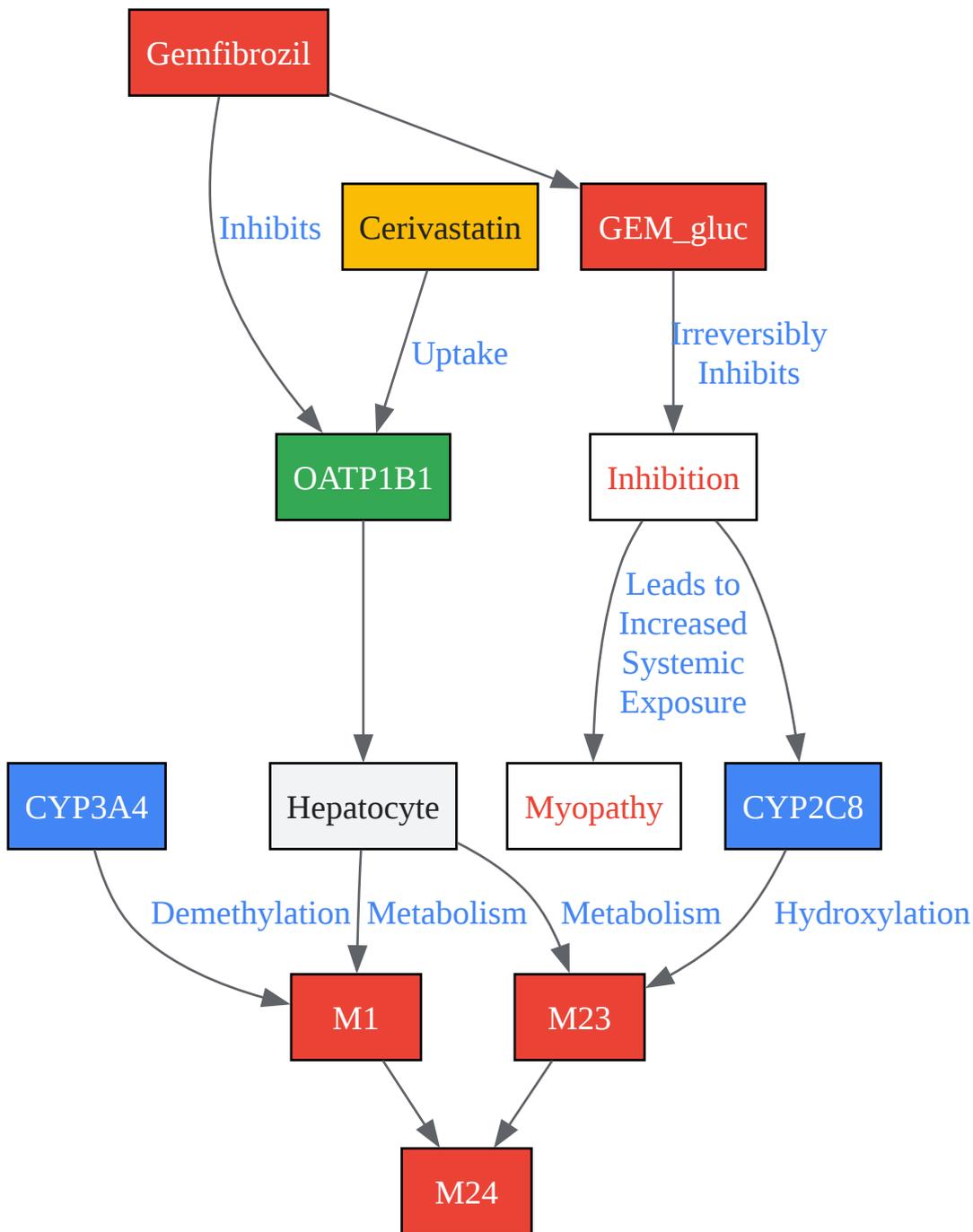
Pharmacokinetic and Statistical Analysis

- **Calculation of Parameters:** Pharmacokinetic evaluation used non-compartmental methods [3].
 - **C_{max}** and **t_{max}** were observed directly from the plasma concentration-time profile.
 - **AUC** was calculated using the log-linear trapezoidal rule.

- **Terminal half-life ($t_{1/2}$)** was determined by linear regression analysis of the terminal log-linear phase.
- **Volume of distribution (V_{ss})** and **clearance** were also calculated using standard non-compartmental equations [1] [3].
- **Data Analysis:** For cross-study comparisons, individual AUC and C_{max} values were dose-normalized. Statistical analysis (e.g., comparing geometric least-squares means) was performed to assess the impact of factors like ethnicity [3].

Cerivastatin Metabolism and Key Drug Interaction Pathway

The following diagram illustrates the dual metabolic pathway of **cerivastatin** and the mechanism of its clinically critical interaction with gemfibrozil, which led to its market withdrawal.



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Cerivastatin's complex metabolism involves multiple enzymes and transporters. Inhibition of these pathways, particularly by gemfibrozil, leads to dangerously elevated drug levels and toxicity risk [4].

Context for Researchers

- **Dual Metabolic Pathway:** **Cerivastatin** was metabolized by two distinct cytochrome P450 isozymes, **CYP2C8** and **CYP3A4** [2] [5]. This was initially considered an advantage, as inhibition of one pathway could be compensated by the other. The primary metabolites are **M1** (via demethylation) and **M23** (via hydroxylation), both of which are pharmacologically active [1] [2].
- **Cause for Withdrawal:** The drug was withdrawn due to a high incidence of **rhabdomyolysis**, a severe muscle condition. This risk was profoundly increased when **cerivastatin** was co-administered with **gemfibrozil** [4]. The interaction is complex: gemfibrozil and its glucuronide metabolite inhibit both the **OATP1B1** transporter (reducing hepatic uptake of **cerivastatin**) and **CYP2C8** (inhibiting its metabolism), leading to a significant rise in systemic **cerivastatin** exposure [4].

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